Kamebakaurin

Description

Properties

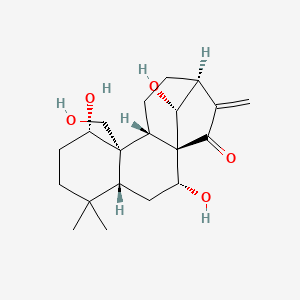

IUPAC Name |

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSUEVLJUHPROF-BIGDWJEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kamebakaurin: A Technical Guide to its Origins, Bioactivity, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kamebakaurin, a naturally occurring kaurane diterpene, has garnered significant scientific interest for its potent anti-inflammatory and anti-tumor properties. This technical guide provides a comprehensive overview of the origin of this compound, its core molecular mechanisms, and detailed experimental insights. The primary mechanism of action involves the direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory and immune responses. Additionally, this compound modulates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This document summarizes the available quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Origin and Isolation

This compound is a natural product belonging to the kaurane class of diterpenoids. It is primarily isolated from plants of the Isodon genus, which are native to Asia.

Botanical Source: The principal botanical source of this compound is Isodon japonicus , a perennial plant indigenous to Central Japan. It has also been identified in other Isodon species, including Isodon umbrosus.

Isolation Methodology: While specific, detailed protocols for the large-scale isolation of this compound are not extensively published, the general approach involves activity-guided fractionation of the plant material. A representative, though general, workflow is as follows:

A detailed experimental protocol for the isolation of a related compound, Oridonin, from Isodon rubescens provides a methodological template that could be adapted for this compound:

-

Extraction: The dried, powdered plant material is subjected to ultrasonic extraction with methanol. The resulting extract is concentrated under reduced pressure.

-

Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The bioactive fractions are then subjected to various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography, for further separation.

-

Purification: Final purification to yield this compound is typically achieved using high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anti-tumor activities, which are primarily attributed to its modulation of key signaling pathways involved in cellular inflammation, proliferation, and survival.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Stimulus | Mediator Inhibited | Effect |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent inhibition |

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Dose-dependent inhibition |

| RAW 264.7 | LPS | inducible Nitric Oxide Synthase (iNOS) | Dose-dependent inhibition of protein and mRNA expression |

| RAW 264.7 | LPS | Cyclooxygenase-2 (COX-2) | Dose-dependent inhibition of protein and mRNA expression |

| RAW 264.7 | LPS | Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition of production |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Condition | Administration | Dosage | Outcome |

| Mouse | Adjuvant-induced arthritis | Oral | 20 mg/kg | 75% decrease in paw volume[1] |

Anti-Tumor Activity

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. This activity is linked to its ability to sensitize tumor cells to apoptosis-inducing stimuli.

Core Signaling Pathways

The biological activities of this compound are underpinned by its interaction with specific intracellular signaling cascades.

Inhibition of the NF-κB Pathway

A primary molecular target of this compound is the NF-κB signaling pathway. Unlike many inhibitors that act upstream, this compound directly targets the p50 subunit of the NF-κB heterodimer.

This compound covalently modifies a specific cysteine residue on the p50 subunit, which sterically hinders its ability to bind to DNA. This prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines and anti-apoptotic proteins.

Inhibition of JNK and p38 MAPK Pathways

In microglial cells, this compound has been demonstrated to inhibit the phosphorylation, and thus the activation, of JNK and p38 MAPK in response to lipopolysaccharide (LPS) stimulation.[2] These kinases are key regulators of inflammatory responses in the central nervous system.

Experimental Protocols

The following sections outline the general methodologies employed in the study of this compound's bioactivity. Note that specific parameters may require optimization depending on the experimental setup.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used to study the anti-inflammatory effects of this compound.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to quantify the levels of total and phosphorylated proteins, such as iNOS, COX-2, JNK, and p38.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-JNK, anti-total-JNK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is employed to assess the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation: Following cell treatment, nuclear proteins are extracted using a specialized nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.

-

Electrophoresis: The protein-DNA complexes are resolved from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cells are harvested and washed with cold PBS.

-

Cells are then resuspended in an Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late-stage apoptotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cells are harvested, washed, and fixed in ice-cold 70% ethanol.

-

The fixed cells are then treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and anti-tumor activities. Its unique mechanism of directly inhibiting the DNA-binding activity of the NF-κB p50 subunit, coupled with its modulation of the JNK and p38 MAPK pathways, makes it a valuable lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound. Future research should focus on obtaining more detailed quantitative data, including specific IC50 values for its various targets, and on developing optimized and scalable methods for its isolation and synthesis.

References

Kamebakaurin: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kamebakaurin, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory, anti-tumor, and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, detailed isolation protocols, and its molecular mechanisms of action. The document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Occurrence and Isolation

This compound is primarily isolated from medicinal plants belonging to the Isodon genus (also known as Rabdosia), which are prevalent in traditional Asian medicine.

Natural Sources

Documented plant sources of this compound include:

-

Isodon excisa (Maxim.) Kudo[1]

-

Isodon japonicus (Burm.f.) H.Hara[2]

-

Isodon henryi (Hemsl.) Kudo[2]

-

Rabdosia serra (Maxim.) Hara[3]

The leaves and aerial parts of these plants are typically utilized for the extraction of this compound.

Yield from Natural Sources

Quantitative data on the specific yield of this compound from these plant sources is not extensively reported in the available scientific literature. The concentration of diterpenoids in Isodon species can vary based on factors such as the specific species, geographical location, harvest time, and the extraction method employed. Further quantitative analysis, such as through High-Performance Liquid Chromatography (HPLC), would be beneficial to establish standardized yields for drug development purposes.

Isolation Protocol

A representative protocol for the isolation of this compound from the leaves of Isodon excisa is detailed below. This method utilizes solvent extraction and column chromatography.

Experimental Protocol: Isolation of this compound from Isodon excisa

-

Extraction:

-

Air-dry and powder the leaves of Isodon excisa.

-

Extract the powdered leaves exhaustively with methanol (MeOH) at room temperature.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a 90% aqueous ethanol (EtOH) solution.

-

Partition the suspension with petroleum ether to remove nonpolar constituents. Discard the petroleum ether layer.

-

Evaporate the ethanol from the aqueous layer and then partition the remaining aqueous solution with ethyl acetate (EtOAc).

-

Collect the EtOAc layer, which contains the diterpenoids, and evaporate the solvent to yield an enriched extract.

-

-

Column Chromatography:

-

Subject the enriched EtOAc extract to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and acetone.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound and purify further using repeated silica gel column chromatography or preparative HPLC to obtain pure this compound.

-

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-tumor effects being the most extensively studied. Its primary mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory and Anti-neuroinflammatory Activity

This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. It achieves this by inhibiting the production of pro-inflammatory mediators.

Key Findings:

-

In vivo, oral administration of 20 mg/kg this compound in an adjuvant-induced arthritis mouse model resulted in a 75% reduction in paw volume[4].

-

It dose-dependently inhibits the expression of inflammatory genes such as iNOS, COX-2, and TNF-α in LPS-stimulated RAW264.7 macrophage cells[4].

-

This compound also suppresses the production of prostaglandin E2 (PGE2) and TNF-α in these cells[4].

-

In microglial cells, this compound inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of iNOS and COX-2[2].

Anticancer Activity

While the anticancer potential of this compound is recognized, specific IC50 values against a broad panel of cancer cell lines are not consistently reported in the literature. This represents a knowledge gap and an area for future investigation.

Molecular Targets and Signaling Pathways

This compound's biological effects are attributed to its interaction with specific molecular targets within cellular signaling cascades.

A primary mechanism of this compound's action is the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

This compound directly targets the p50 subunit of NF-κB[1].

-

It covalently modifies cysteine 62 in the DNA-binding domain of p50, thereby preventing NF-κB from binding to its target DNA sequences[1].

-

This inhibition of NF-κB DNA binding leads to the downregulation of anti-apoptotic genes, sensitizing cancer cells to apoptosis[1].

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined duration (e.g., 6-24 hours).

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add luciferase assay reagent containing luciferin to the lysate.

-

Measure the luminescence using a luminometer.

-

If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase for a second reading.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.

-

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting JNK and p38 MAPK.

-

In activated microglial cells, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK[2].

-

The inhibition of these pathways contributes to its anti-neuroinflammatory effects.

Experimental Protocol: In Vitro p38 MAPK Kinase Assay

This assay determines the direct effect of this compound on p38 MAPK activity.

-

Immunoprecipitation of p38 MAPK (optional, for cell-based assays):

-

Lyse treated and untreated cells.

-

Immunoprecipitate p38 MAPK from the cell lysates using an anti-p38 MAPK antibody conjugated to agarose beads.

-

-

Kinase Reaction:

-

In a reaction buffer containing ATP and a specific substrate for p38 MAPK (e.g., ATF-2), add the recombinant active p38 MAPK enzyme or the immunoprecipitated p38.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the phosphorylated substrate.

-

-

Data Analysis:

-

Quantify the band intensities to determine the level of substrate phosphorylation.

-

Calculate the percentage of p38 MAPK inhibition by this compound at different concentrations.

-

Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Activity | Model/Assay | Metric | Value | Reference |

| Anti-inflammatory | Adjuvant-induced arthritis in mice | Paw volume reduction | 75% at 20 mg/kg (oral) | [4] |

Note: IC50 values for the cytotoxicity of this compound against specific cancer cell lines (MCF-7, A549, HCT116, HeLa) are not well-documented in the reviewed literature and represent a key area for future research.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Figure 1. Mechanism of NF-κB Inhibition by this compound.

Figure 2. Inhibition of JNK and p38 MAPK Signaling by this compound.

Figure 3. General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and potential anti-tumor activities. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further drug development. This technical guide has summarized the current knowledge on its natural sources, isolation, and biological functions.

Future research should focus on:

-

Quantitative analysis of this compound content in various Isodon species to identify high-yielding sources.

-

Comprehensive evaluation of its anticancer activity by determining IC50 values against a diverse panel of cancer cell lines.

-

Preclinical studies to further investigate its efficacy, safety, and pharmacokinetic profile in various disease models.

-

Structure-activity relationship (SAR) studies to explore the potential for synthesizing more potent and selective analogs.

By addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application.

References

- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on chemical constituents of Rabdosia serra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodon japonicus: A Promising Source of the Bioactive Diterpene Kamebakaurin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isodon japonicus, a perennial herbaceous plant belonging to the Lamiaceae family, has a long-standing history in traditional medicine, particularly in East Asia, for the treatment of gastrointestinal disorders, inflammation, and certain types of cancer.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich content of ent-kaurane diterpenoids. Among these, Kamebakaurin has emerged as a compound of significant scientific interest due to its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of Isodon japonicus as a source of this compound, detailing its isolation, biological activities, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Properties of this compound

This compound is a kaurane diterpene with the chemical formula C20H30O5 and a molecular weight of approximately 350.4 g/mol .[3] Its complex tetracyclic structure is characteristic of the ent-kaurane skeleton, featuring multiple hydroxyl groups that contribute to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H30O5 | [3] |

| Molecular Weight | 350.4 g/mol | [3] |

| Class | ent-Kaurane Diterpene | [4] |

Experimental Protocols

Isolation and Purification of this compound from Isodon japonicus

While a definitive, universally standardized protocol for the isolation of this compound is not available, the following methodology is a composite of established techniques for the purification of ent-kaurane diterpenoids from Isodon species.[5][6][7][8]

1. Extraction:

-

The dried and powdered aerial parts of Isodon japonicus are subjected to extraction with methanol or ethanol at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

2. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. A common mobile phase gradient is a stepwise increase of ethyl acetate in n-hexane (e.g., 100:0 to 0:100).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and may require further purification using repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a generalized workflow for the isolation and purification process.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, A2780, NCI-H1650, BGC-823) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory effects of compounds.

Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses (e.g., 10, 20, 30 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. Oral administration of 20 mg/kg this compound has been shown to result in a 75% decrease in paw volume in an adjuvant arthritis model.[10]

Biological Activities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[5][9] Its primary mechanism of anticancer action is linked to its ability to sensitize cancer cells to apoptosis, particularly in the context of TNF-α-induced cell death.[11]

Table 2: Cytotoxic Activity (IC50 in µM) of this compound and Related Diterpenoids from Isodon Species against Various Cancer Cell Lines

| Compound | HCT-116 | HepG2 | A2780 | NCI-H1650 | BGC-823 | Reference |

| Kamebanin (similar to this compound) | - | - | - | - | - | [5] |

| Henryin | 1.31 | 1.89 | 1.56 | 2.07 | 1.78 | [5] |

| Oridonin | 2.54 | 3.12 | 2.87 | 4.11 | 3.56 | [5] |

| Kamebacetal A | >10 | >10 | >10 | >10 | >10 | [5] |

Note: Specific IC50 values for this compound were not explicitly available in the searched literature, but its congener, kamebanin, and other related diterpenes show potent activity. The data for Henryin, Oridonin, and Kamebacetal A are from Isodon excisoides.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models.[10] It effectively reduces the production of key inflammatory mediators.

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| Adjuvant Arthritis | 20 mg/kg (oral) | 75% decrease in paw volume | [10] |

| Air Pouch | Dose-dependent | Suppression of neutrophil recruitment, TNF-α, and PGE2 production | [10] |

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]

Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

This compound acts as a specific inhibitor of the NF-κB pathway by directly targeting the DNA-binding activity of the p50 subunit.[10][11] This prevents the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.

Modulation of MAPK Signaling Pathways

In addition to its effects on NF-κB, this compound has been shown to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase) and p38 mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] These pathways are also crucial in mediating inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. academicjournals.org [academicjournals.org]

- 9. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Kamebakaurin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kamebakaurin is a naturally occurring diterpenoid compound that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties. Isolated from plants of the Isodon genus, which have a history of use in traditional medicine, this compound's unique chemical structure and biological activity make it a promising candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, a kaurane diterpene, possesses a complex tetracyclic ring structure. Its systematic IUPAC name is (1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-15-one.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| CAS Number | 73981-34-7 | |

| Appearance | White crystalline solid | |

| Melting Point | 234-236 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [2][3][4] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. The primary mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Anti-cancer Activity

The anti-cancer properties of this compound have been observed in several cancer cell lines. While specific IC50 values are cell-line dependent and require further comprehensive studies, preliminary research indicates its potential to inhibit cancer cell proliferation and induce apoptosis. The cytotoxic effects of this compound are linked to its ability to modulate key signaling pathways involved in cancer progression.

Mechanism of Action: Inhibition of NF-κB Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In normal cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound exerts its inhibitory effect on the NF-κB pathway through a direct interaction with the p50 subunit of NF-κB. This interaction prevents the DNA binding of NF-κB, thereby blocking the transcription of its target genes.

References

- 1. licorbio.com [licorbio.com]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Kamebakaurin: A Deep Dive into its Selective Inhibition of the NF-κB p50 Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kamebakaurin, a kaurane diterpene isolated from the medicinal plant Isodon japonicus, has emerged as a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide delves into the molecular mechanism, experimental validation, and therapeutic potential of this compound, with a specific focus on its direct interaction with the p50 subunit of NF-κB. Through a comprehensive review of the available scientific literature, this document outlines the core principles of this compound's action, presents the qualitative and semi-quantitative data supporting its inhibitory effects, and provides detailed, generalized protocols for the key experiments utilized in its characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of selective NF-κB inhibitors.

Introduction to NF-κB and the Therapeutic Rationale for p50 Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation. The canonical NF-κB pathway is a critical mediator of inflammatory responses. In its inactive state, NF-κB dimers, most commonly the p50/RelA (p65) heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals such as cytokines (e.g., TNF-α) or lipopolysaccharides (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, thereby activating their transcription.

Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers. Consequently, the development of specific NF-κB inhibitors has been a major focus of drug discovery efforts. The p50 subunit (also known as NF-κB1) is a key component of the NF-κB signaling cascade, forming homodimers and heterodimers with other Rel family proteins to regulate gene expression. Selective inhibition of the p50 subunit presents a promising therapeutic strategy to modulate NF-κB-driven inflammation and disease progression.

Molecular Mechanism of this compound: Selective Targeting of the p50 Subunit

This compound has been identified as a selective inhibitor of NF-κB activation that functions through a unique mechanism of action. Unlike many other NF-κB inhibitors that target upstream signaling components like IKK, this compound directly targets the DNA-binding activity of the p50 subunit.[1][2]

Key mechanistic features of this compound's action include:

-

Direct Covalent Modification: this compound forms a direct covalent bond with cysteine 62 (Cys-62) of the p50 subunit.[2] This has been confirmed by mass spectrometry analysis, which revealed an increase in the molecular mass of the p50 protein upon treatment with this compound.[2]

-

Specificity for p50: The inhibitory effect of this compound is highly specific for the p50 subunit. It does not significantly affect the DNA-binding activity of the RelA (p65) subunit.[2]

-

Irreversible Inhibition: The covalent modification of p50 by this compound is not reversible by the addition of reducing agents like dithiothreitol (DTT).[2]

-

No Effect on Upstream Signaling: this compound does not interfere with the upstream events in the NF-κB signaling cascade, such as the degradation of IκBα or the nuclear translocation of the NF-κB complex.[2] Its inhibitory action is exerted directly on the activated NF-κB complex within the nucleus.

The critical role of Cys-62 in the interaction with this compound was further elucidated through site-directed mutagenesis studies. A p50 mutant in which Cys-62 was replaced with serine (Cys-62 -> Ser) was found to be resistant to inhibition by this compound, confirming this residue as the direct target of the compound.[2]

Quantitative and Semi-Quantitative Data on this compound's Inhibitory Activity

Table 1: Summary of In Vitro Effects of this compound

| Experimental System | Stimulus | Measured Effect | Outcome | Citation |

| In vitro translated p50 and RelA proteins | - | DNA-binding activity | Preferential prevention of p50-mediated DNA binding | [2] |

| Various cell types | Various stimuli | NF-κB activation | Prevention of activation | [2] |

| MCF-7 cells | TNF-α | Expression of anti-apoptotic genes (c-IAP1, c-IAP2, Bfl-1/A1) | Prevention of expression | [2] |

| MCF-7 cells | TNF-α | Caspase 8 activity | Augmentation of activity | [2] |

| LPS-stimulated RAW264.7 cells | LPS | Expression of iNOS, COX-2, TNF-α | Dose-dependent inhibition | [1] |

| LPS-stimulated RAW264.7 cells | LPS | Production of PGE2 and TNF-α | Dose-dependent inhibition | [1] |

| Rat primary microglial cultures and BV-2 cell line | LPS | Production of nitric oxide (NO) | Concentration-dependent inhibition | [3] |

| BV-2 microglial cells | LPS | mRNA and protein levels of iNOS and COX-2 | Dose-dependent decrease | [3] |

Table 2: Summary of In Vivo Effects of this compound

| Animal Model | Treatment | Measured Effect | Outcome | Citation |

| Air pouch model of inflammation (Carrageenan-induced) | This compound | Neutrophil recruitment, TNF-α and PGE2 production | Suppression | [1] |

| Adjuvant arthritis model | Oral administration of 20 mg/kg this compound | Paw volume | 75% decrease | [1] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the inhibitory activity of this compound. These protocols are based on standard laboratory practices and the information available in the cited literature.

Electrophoretic Mobility Shift Assay (EMSA) for p50 DNA-Binding Inhibition

This assay is used to qualitatively and quantitatively assess the ability of this compound to inhibit the binding of the p50 subunit to its consensus DNA sequence.

Materials:

-

Recombinant or in vitro translated human p50 protein

-

Biotin- or radiolabeled double-stranded DNA probe containing the κB consensus sequence (5'-GGGACTTTCC-3')

-

Unlabeled ("cold") κB consensus DNA probe

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)

-

Poly(dI-dC) (non-specific competitor DNA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Native polyacrylamide gel (e.g., 5-6%)

-

TBE or TGE running buffer

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Binding Reaction Setup:

-

In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and the recombinant p50 protein.

-

Add varying concentrations of this compound or the vehicle control (DMSO).

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for the interaction between this compound and p50.

-

Add the labeled κB probe to the reaction mixture.

-

For competition controls, add an excess of the unlabeled κB probe before adding the labeled probe.

-

Incubate the binding reaction at room temperature for another 20-30 minutes.

-

-

Polyacrylamide Gel Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE or TGE buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Detection:

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent substrate (for biotin-labeled probes) or by exposing the membrane to X-ray film (for radiolabeled probes).

-

Expected Results: A band corresponding to the p50-DNA complex will be observed. In the presence of increasing concentrations of this compound, the intensity of this band should decrease, indicating inhibition of DNA binding.

Mass Spectrometry for Detecting Covalent Adduct Formation

This method is used to confirm the covalent modification of the p50 subunit by this compound.

Materials:

-

Recombinant human p50 protein

-

This compound

-

Reaction buffer (e.g., PBS)

-

Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

Procedure:

-

Reaction:

-

Incubate the recombinant p50 protein with an excess of this compound in the reaction buffer for a defined period (e.g., 1-2 hours) at 37°C.

-

As a control, incubate the p50 protein with the vehicle (DMSO) under the same conditions.

-

-

Sample Preparation:

-

Desalt the protein samples using a suitable method (e.g., zip-tipping or dialysis) to remove excess reagents.

-

-

Mass Spectrometry Analysis:

-

Analyze the intact protein samples by mass spectrometry to determine the molecular weight of the treated and untreated p50.

-

Expected Results: The mass spectrum of the this compound-treated p50 protein should show a mass shift corresponding to the molecular weight of this compound, confirming the formation of a covalent adduct.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard animal model used to assess the anti-inflammatory properties of a compound.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (e.g., 1% in saline)

-

This compound suspension for oral administration

-

Vehicle control

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., a known NSAID), and this compound-treated groups at various doses.

-

-

Drug Administration:

-

Administer this compound or the vehicle control orally to the respective groups.

-

-

Induction of Inflammation:

-

After a specified time post-drug administration (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness of both the carrageenan-injected and contralateral paws at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

-

Expected Results: this compound is expected to cause a dose-dependent reduction in carrageenan-induced paw edema, indicating its in vivo anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound's inhibition, and a typical experimental workflow for its characterization.

Caption: Canonical NF-κB Signaling Pathway.

References

- 1. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Ent-kaurane Diterpenoids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, as well as from other families like Asteraceae and Lamiaceae. These tetracyclic diterpenes have garnered significant attention in the scientific community due to their wide range of potent biological activities. This technical guide provides a comprehensive overview of the key biological effects of ent-kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for commonly employed assays are provided to facilitate further research, and key signaling pathways are visualized to elucidate their mechanisms of action.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines. Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | HGC-27 (Gastric) | Not Specified (Dose-dependent effects observed) | [1] |

| Oridonin | UM1, SCC25 (Oral Squamous Cell Carcinoma) | Dose-dependent inhibition | [2] |

| Oridonin | TE-8, TE-2 (Esophageal Squamous Cell Carcinoma) | Dose-dependent effects observed | [3] |

| Isowikstroemins A-D | Various human tumor cell lines | 0.9 - 7.0 | [4] |

| Jungermannenone A | PC3 (Prostate) | 1.34 | [5] |

| Jungermannenone A | DU145 (Prostate) | 5.01 | [5] |

| Jungermannenone A | LNCaP (Prostate) | 2.78 | [5] |

| Jungermannenone A | A549 (Lung) | 8.64 | [5] |

| Jungermannenone A | MCF-7 (Breast) | 18.3 | [5] |

| Jungermannenone A | HepG2 (Liver) | 5.29 | [5] |

| Jungermannenone B | PC3 (Prostate) | 4.93 | [5] |

| Jungermannenone B | DU145 (Prostate) | 5.50 | [5] |

| Jungermannenone B | LNCaP (Prostate) | 3.18 | [5] |

| Jungermannenone B | A549 (Lung) | 5.26 | [5] |

| Jungermannenone B | MCF-7 (Breast) | 14.2 | [5] |

| Jungermannenone B | HepG2 (Liver) | 6.02 | [5] |

| Adenanthin | HepG2 (Liver) | 2.31 | [5] |

| Adenanthin | Bel-7402 (Liver) | 6.67 | [5] |

| Adenanthin | SMMC-7721 (Liver) | 8.13 | [5] |

| Weisiensin B | HepG2 (Liver) | 3.24 | [5] |

| Weisiensin B | SGC-7901 (Gastric) | 4.34 | [5] |

| CrT1 | Various cancer cell lines | 8.40 - 31.2 | [5] |

| Atractyligenin Derivatives | HCT116, Caco-2 (Colon) | Varies | [6] |

| Unnamed ent-kaurane diterpenoids | HL-60, A-549 | 2.04, 3.26 | [7] |

| Unnamed ent-kaurane diterpenoids | HepG2 (Liver) | Varies | [8] |

| Unnamed ent-kaurane diterpenoids | A549 (Lung) | Varies | [9] |

Signaling Pathways in Anticancer Activity

Ent-kaurane diterpenoids, particularly oridonin, have been shown to modulate several critical signaling pathways implicated in cancer progression.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Oridonin has been demonstrated to inhibit this pathway, leading to decreased cancer cell viability.[2][10][11][12]

References

- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Kamebakaurin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kamebakaurin is a kaurane diterpene isolated from plants of the Isodon genus, such as Isodon japonicus and Isodon rubescens.[1][2] These plants have a history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions.[2] this compound has emerged as a compound of significant scientific interest due to its potent anti-inflammatory and anti-cancer activities. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of this compound, positioning it as a promising candidate for therapeutic development in inflammation-related pathologies.[3][4]

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Its multi-target action contributes to its robust efficacy in suppressing inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The primary and most well-elucidated mechanism of this compound is its direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[5][6]

This compound's action on this pathway is highly specific:

-

Direct Targeting of p50: Unlike many inhibitors that act upstream, this compound directly targets the p50 subunit of the NF-κB heterodimer.[3][4]

-

Covalent Modification: It forms a covalent bond with the cysteine 62 residue of p50. This modification was confirmed by mass spectrometry, which showed an increase in the molecular mass of p50 after treatment with this compound. A mutant p50 with a Cys-62 to Ser substitution was not inhibited, confirming the specific binding site.[3]

-

Inhibition of DNA Binding: This covalent modification sterically hinders and prevents the NF-κB complex from binding to its target DNA sequences in the nucleus.[3]

-

Upstream Events Unaffected: Notably, this compound does not prevent the degradation of the inhibitory protein IκB-α or the subsequent nuclear translocation of the NF-κB complex. Its action is localized to the final step of the pathway within the nucleus.[3]

-

Downstream Gene Suppression: By blocking NF-κB's transcriptional activity, this compound dose-dependently inhibits the expression of its target genes, such as iNOS, COX-2, and TNF-α.[4][7]

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound also targets MAPK signaling cascades, which are crucial for the production of inflammatory mediators in response to cellular stress.[8][9]

-

Inhibition of TAK1: In dendritic cells, this compound has been shown to directly inhibit the kinase activity and autophosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1).[10] TAK1 is a key upstream kinase that activates both the IKK-NF-κB and MAPK pathways.[11]

-

Suppression of p38 and JNK: By inhibiting TAK1, this compound effectively blocks the downstream phosphorylation and activation of p38 MAPK and JNK (c-Jun N-terminal kinase).[10] Independent studies in microglial cells also confirm that this compound inhibits the phosphorylation of p38 and JNK in response to LPS stimulation.[1] This dual inhibition of NF-κB and MAPK pathways makes this compound a particularly effective anti-inflammatory agent.

Inhibition of FcεRI Signaling in Mast Cells

This compound also demonstrates anti-allergic inflammatory properties by targeting the FcεRI signaling pathway in mast cells.

-

Inhibition of Syk Phosphorylation: Upon antigen stimulation, this compound inhibits the phosphorylation of Syk (Spleen tyrosine kinase), a critical initiating kinase in the FcεRI cascade. Docking simulations suggest this compound blocks ATP from binding to Syk's kinase domain.[12]

-

Reduced Mast Cell Activation: This inhibition of Syk prevents the activation of downstream signaling proteins like Gab2, ultimately suppressing antigen-induced degranulation, histamine release, and the production of inflammatory mediators such as IL-4 and leukotrienes.[12][13]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory and Anti-allergic Activity of this compound

| Assay/Model | Target Mediator/Process | Effect | Cell Line | Reference |

| LPS Stimulation | Nitric Oxide (NO) Production | Significant, concentration-dependent inhibition | Rat primary microglia, BV-2 | [1] |

| LPS Stimulation | iNOS and COX-2 Expression | Dose-dependent decrease in mRNA and protein levels | RAW264.7, BV-2 | [1][4][7] |

| LPS Stimulation | PGE₂ Production | Dose-dependent inhibition | RAW264.7 | [4][7] |

| LPS Stimulation | TNF-α Production | Dose-dependent inhibition | RAW264.7 | [4][7] |

| Antigen Stimulation | Degranulation & Histamine Release | Partial inhibition at 10 µM, suppressed at 30 µM | BMMCs | [12][13] |

| Antigen Stimulation | IL-4 Production | Partial inhibition at 10 µM, suppressed at 30 µM | BMMCs | [12][13] |

| Antigen Stimulation | LTB₄ & Cysteinyl Leukotrienes | Partial reduction at 30 µM | BMMCs | [12][13] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Stimulus | Administration | Key Findings | Reference |

| Adjuvant-Induced Arthritis | Adjuvant | Oral (20 mg/kg) | 75% decrease in paw volume | [4][7] |

| Air Pouch Inflammation | Carrageenan | Not specified | Suppressed neutrophil recruitment, TNF-α, and PGE₂ in exudates | [4][7] |

| Vascular Permeability | Antigen | Not specified | Dose-dependent inhibition of vascular hyperpermeability | [12][13] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on this compound.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

Cells: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2 are commonly used.[1][4]

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), for a specified period (e.g., 24 hours).[1][7]

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Protocol: After stimulation, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a brief incubation. A standard curve using sodium nitrite is generated for quantification.[14][15]

-

-

Cytokine and Prostaglandin Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE₂) in the cell culture supernatant.[16]

-

Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated microplates, followed by detection with a secondary enzyme-linked antibody and a substrate that produces a colorimetric signal.

-

-

Western Blot Analysis:

-

Principle: Used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of p38, JNK).

-

Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Inflammation Models

-

Adjuvant-Induced Arthritis in Rats:

-

Principle: A model of chronic inflammation that resembles human rheumatoid arthritis.

-

Protocol: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the paw. This compound (e.g., 20 mg/kg) or a vehicle control is administered orally daily. The volume of the paw is measured periodically using a plethysmometer as an index of inflammation.[4][7]

-

-

Carrageenan-Induced Air Pouch Model:

-

Principle: A model to study acute inflammation and leukocyte recruitment.

-

Protocol: An air pouch is created on the dorsum of mice by subcutaneous injection of sterile air. A few days later, carrageenan is injected into the pouch to induce an inflammatory response. This compound is administered prior to carrageenan injection. After several hours, the exudate from the pouch is collected to measure the volume, count the number of recruited neutrophils, and quantify inflammatory mediators like TNF-α and PGE₂ via ELISA.[4][7]

-

Conclusion

This compound is a potent, naturally derived anti-inflammatory compound with a well-defined, multi-target mechanism of action. Its ability to specifically inhibit the DNA-binding activity of the NF-κB p50 subunit, coupled with its suppression of the TAK1-MAPK signaling axis, provides a powerful dual blockade of key inflammatory pathways. The quantitative data from both in vitro and in vivo studies robustly support its efficacy in reducing a wide range of inflammatory mediators and ameliorating inflammation in animal models of arthritis and acute inflammation. These characteristics make this compound a valuable lead compound for the development of novel therapeutics for NF-κB and MAPK-dependent pathological conditions, including chronic inflammatory diseases and neuroinflammation.[1][3][4]

References

- 1. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. KEGG PATHWAY: hsa04064 [genome.jp]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. MAPK signaling pathway | Abcam [abcam.com]

- 10. Inhibition of TAK1 by this compound in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Suppresses Antigen-Induced Mast Cell Activation by Inhibition of FcεRI Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation [frontiersin.org]

The Anti-Tumorigenic Potential of Kamebakaurin: A Technical Overview for Researchers

For Immediate Release

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anti-tumor effects of Kamebakaurin, a natural kaurane diterpene. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for reproducing and expanding upon these findings.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-tumor effects primarily through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

This compound has been shown to be a potent inhibitor of NF-κB activation by directly targeting the DNA-binding activity of the p50 subunit.[1][2] Unlike many other NF-κB inhibitors, this compound does not prevent the degradation of the inhibitory protein IκB-α or the subsequent nuclear translocation of the NF-κB complex. Instead, it directly interferes with the ability of the activated NF-κB to bind to its target DNA sequences. This specific mechanism of action has been demonstrated through various experimental approaches, including Electrophoretic Mobility Shift Assays (EMSA).

The inhibition of NF-κB DNA binding by this compound leads to the downregulation of anti-apoptotic genes that are transcriptional targets of NF-κB. This, in turn, sensitizes cancer cells to pro-apoptotic stimuli. For instance, treatment with this compound has been observed to augment TNF-α-induced apoptosis by increasing the activity of caspase-8.[1][2]

Quantitative Data on the Anti-Tumor Effects of this compound

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, this section summarizes the available information and provides a template for data presentation.

Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table illustrates how IC50 values for this compound against various cancer cell lines would be presented. Note: The following data are illustrative placeholders and should be replaced with specific experimental findings.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Data not available | |

| HeLa | Cervical Adenocarcinoma | Data not available | |

| Jurkat | T-cell Leukemia | Data not available | |

| A549 | Lung Carcinoma | Data not available | |

| PC-3 | Prostate Carcinoma | Data not available |

Induction of Apoptosis

The percentage of apoptotic cells induced by this compound treatment is a key indicator of its anti-tumor efficacy. This data is typically obtained using flow cytometry with Annexin V and Propidium Iodide staining.

| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |

| MCF-7 | Data not available | Data not available | Data not available | [1][2] |

| Other Cell Lines | Data not available | Data not available | Data not available |

Cell Cycle Analysis

This compound's effect on cell cycle progression can be analyzed by flow cytometry to determine the percentage of cells in each phase (G0/G1, S, G2/M). This provides insights into the cytostatic or cytotoxic mechanisms of the compound.

| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Cell Line | Control | 24 | Data not available | Data not available | Data not available | |

| Value | 24 | Data not available | Data not available | Data not available | ||

| Value | 48 | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the anti-tumor effects of this compound.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

For Apoptosis Analysis (Annexin V/PI Staining):

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples immediately by flow cytometry.

-

-

For Cell Cycle Analysis:

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκB-α, β-actin, Lamin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cells.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with Biotin or a radioactive isotope.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p50 or p65).

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's anti-tumor effects.

References

Neuroprotective Effects of Kamebakaurin in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by the activation of microglial cells, is a key pathological feature in a host of neurodegenerative diseases.[1] The over-activation of microglia leads to the excessive production of pro-inflammatory and neurotoxic mediators, contributing to neuronal damage and disease progression.[2] Consequently, the modulation of microglial activation presents a promising therapeutic strategy for neuroprotection. Kamebakaurin, a kaurane diterpene isolated from Isodon japonicus, has emerged as a potent anti-neuroinflammatory agent with significant neuroprotective potential.[1] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action in microglia, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its neuroprotective effects by potently suppressing the inflammatory response in activated microglia. Its mechanism of action is centered on the inhibition of two major signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of MAPK Signaling:

This compound has been shown to significantly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The MAPK pathways are crucial for the production of pro-inflammatory mediators. By inhibiting JNK and p38, this compound effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1]

Inhibition of NF-κB Signaling:

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the NF-κB signaling pathway. It achieves this by specifically targeting the DNA-binding activity of the p50 subunit of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those encoding for iNOS, COX-2, and various inflammatory cytokines.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the observed effects of this compound on key markers of microglial activation. The data is compiled from studies on LPS-stimulated rat primary microglial cultures and the BV-2 microglial cell line.[1]

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

| Mediator | Effect | Observation |